molecular formula C17H24O7 B1355552 4'-Formylbenzo-18-crown 6-Ether CAS No. 60835-74-7

4'-Formylbenzo-18-crown 6-Ether

Cat. No.: B1355552
CAS No.: 60835-74-7
M. Wt: 340.4 g/mol
InChI Key: ALMXRNQJWRGNMG-UHFFFAOYSA-N
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Description

4’-Formylbenzo-18-crown 6-Ether is a derivative of crown ethers, which are macrocyclic compounds known for their ability to complex with various cations.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Formylbenzo-18-crown 6-Ether can be synthesized using the Smith modification of the Duff reaction. This involves the formylation of 18-crown-6 with hexamethylenetetramine and trifluoroacetic acid or methanesulfonic acid . The reaction typically proceeds under mild conditions, yielding the desired product in excellent yields.

Industrial Production Methods

While specific industrial production methods for 4’-Formylbenzo-18-crown 6-Ether are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process may be optimized for higher yields and purity, incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Formylbenzo-18-crown 6-Ether undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the formyl group under acidic or basic conditions.

Major Products Formed

    Oxidation: 4’-Carboxybenzo-18-crown 6-Ether.

    Reduction: 4’-Hydroxybenzo-18-crown 6-Ether.

    Substitution: Various substituted benzo-18-crown 6-Ether derivatives, depending on the nucleophile used.

Scientific Research Applications

4’-Formylbenzo-18-crown 6-Ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4’-Formylbenzo-18-crown 6-Ether exerts its effects is primarily through its ability to complex with cations. The crown ether structure provides a cavity that can selectively bind to cations such as potassium, sodium, and cesium. This binding is facilitated by the oxygen atoms in the crown ether, which act as donor atoms, coordinating with the cation . The formyl group can further enhance the compound’s reactivity and binding specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Formylbenzo-18-crown 6-Ether is unique due to its specific cavity size and the presence of the formyl group, which enhances its chemical reactivity and selectivity for certain cations. This makes it particularly useful in applications requiring high specificity and reactivity.

Properties

IUPAC Name

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene-20-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O7/c18-14-15-1-2-16-17(13-15)24-12-10-22-8-6-20-4-3-19-5-7-21-9-11-23-16/h1-2,13-14H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMXRNQJWRGNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC2=C(C=CC(=C2)C=O)OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492136
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine-18-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60835-74-7
Record name 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine-18-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Formylbenzo-18-crown 6-Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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